N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide

Kinase inhibition Triazolopyridazine Anti-cancer

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide (CAS 2034469-37-7) is a synthetic, multi-heterocyclic small molecule (MW 315.36) that incorporates a 1,2,4-triazolo[4,3-b]pyridazine core, a pyrrolidine linker, and a thiazole-4-carboxamide terminus. The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore for kinase inhibition, particularly against Akt and Pim kinases, as documented in patent and primary literature.

Molecular Formula C13H13N7OS
Molecular Weight 315.36
CAS No. 2034469-37-7
Cat. No. B2390160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide
CAS2034469-37-7
Molecular FormulaC13H13N7OS
Molecular Weight315.36
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CSC=N2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C13H13N7OS/c21-13(10-6-22-8-14-10)16-9-3-4-19(5-9)12-2-1-11-17-15-7-20(11)18-12/h1-2,6-9H,3-5H2,(H,16,21)
InChIKeyDJMRWDOHFKCQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034469-37-7 – N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide: Compound Profile & Class Context


N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide (CAS 2034469-37-7) is a synthetic, multi-heterocyclic small molecule (MW 315.36) that incorporates a 1,2,4-triazolo[4,3-b]pyridazine core, a pyrrolidine linker, and a thiazole-4-carboxamide terminus. The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore for kinase inhibition, particularly against Akt and Pim kinases, as documented in patent and primary literature [1]. The thiazole-4-carboxamide motif has been independently characterized as a binding-enhancement element in kinase inhibitor design, contributing to improved target affinity and selectivity [2]. This compound is supplied primarily as a research tool for investigation of kinase-dependent signaling pathways in oncology models.

2034469-37-7 – Why In-Class Triazolopyridazine Analogs Cannot Be Simply Interchanged


Superficially similar triazolo[4,3-b]pyridazine derivatives can exhibit dramatic differences in kinase selectivity and cellular potency, even when varying only the amide substituent [1]. The specific combination of a pyrrolidine spacer and a thiazole-4-carboxamide terminus in 2034469-37-7 represents a discrete chemotype whose binding mode, selectivity fingerprint, and ADME characteristics cannot be extrapolated from close analogs bearing different linkers (e.g., azetidine, piperidine) or different carboxamide groups (e.g., benzamide, nicotinamide) [2]. Generic substitution risks selecting a compound with divergent off-target activity, altered pharmacokinetics, or null activity against the intended kinase, undermining experimental reproducibility and procurement value.

2034469-37-7 – Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Inhibition Scaffold Potency: Triazolo[4,3-b]pyridazine Core vs. Structurally Related Heterocycles

The 1,2,4-triazolo[4,3-b]pyridazine core has demonstrated low-micromolar anti-proliferative activity in kinase-dependent cancer cell lines. A representative derivative, compound 8l (8-methyl-substituted), achieved IC50 values of 1.5 µM against MV4-11 acute myeloid leukemia cells and 3.2–7.6 µM across K562, G361, and HCC827 panels [1]. Although direct data for 2034469-37-7 are not published, the triazolo[4,3-b]pyridazine scaffold is a privileged structure in kinase inhibitor design and its presence establishes class-level activity baseline. The pyrrolidine-thiazole substitution pattern in 2034469-37-7 is expected to modulate kinase selectivity relative to the 8-methyl analog, as linker and terminal group variations in this scaffold are known to alter target engagement profiles [2].

Kinase inhibition Triazolopyridazine Anti-cancer

Binding Affinity Enhancement: Thiazole-4-Carboxamide vs. Benzamide or Nicotinamide Termini

The thiazole-4-carboxamide group in analogs of 2034469-37-7 has been described as a binding-enhancement element that improves both target affinity and selectivity relative to simpler amide terminii such as benzamide or nicotinamide [1]. In the context of triazolo[4,3-b]pyridazine-based inhibitors, the thiazole carbonyl can engage in additional hydrogen-bond interactions within the kinase hinge region, a feature absent in the corresponding benzamide-substituted derivatives. The N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide analog (CAS not available) retains the nicotinamide terminus but lacks the thiazole sulfur, potentially reducing binding complementarity.

Binding affinity Kinase selectivity Thiazole carboxamide

Pyrrolidine Linker Geometry: Conformational Restriction vs. Flexible Alkyl or Piperidine Spacers

The pyrrolidine ring in 2034469-37-7 provides a conformationally restricted five-membered linker that pre-organizes the thiazole-4-carboxamide group for interaction with the kinase active site. In contrast, analogs employing a piperidine linker (six-membered ring, greater conformational flexibility) or an acyclic alkyl chain may exhibit different binding entropy/enthalpy compensation. This difference has been exploited in related kinase inhibitor series where pyrrolidine-linked compounds showed improved selectivity profiles over piperidine-linked counterparts due to reduced rotational freedom and off-target binding [1]. Quantitative selectivity data for 2034469-37-7 are not available, but the principle is well-established in medicinal chemistry.

Linker geometry Conformational restriction Selectivity

2034469-37-7 – Priority Application Scenarios Driven by Differentiation Evidence


Kinase Selectivity Profiling in Hematological Cancer Models

Given the scaffold's validated anti-proliferative activity in MV4-11 AML cells (class-level IC50 ~1.5 µM for related analog) [1], 2034469-37-7 is best deployed as a chemical probe for dissecting kinase-driven proliferation in leukemia models where PI3K/Akt or Pim signaling is dysregulated. Its distinct pyrrolidine-thiazole substitution pattern may reveal a selectivity window distinct from 8-methyl or benzamide analogs, making it a valuable tool for kinome-wide selectivity panel screening.

Structure-Activity Relationship (SAR) Studies on Triazolopyridazine Linkers

The compound's pyrrolidine linker distinguishes it from piperidine- and azetidine-containing analogs. SAR programs aiming to optimize conformational restriction for kinase selectivity should include 2034469-37-7 as a comparator to evaluate the impact of five-membered ring geometry on target engagement and off-target profiles relative to six-membered or four-membered ring systems [2].

Thiazole Carboxamide Pharmacophore Mapping in Kinase Inhibitor Design

For medicinal chemistry efforts focused on optimizing the terminal amide group of triazolopyridazine-based inhibitors, 2034469-37-7 serves as a reference compound bearing the thiazole-4-carboxamide motif. It can be directly compared with nicotinamide (CAS 2035001-04-6 analog) and benzamide derivatives to quantify the contribution of the thiazole sulfur to binding affinity and selectivity, supporting rational design of next-generation inhibitors [3].

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

The absence of published crystallographic data for 2034469-37-7-bound kinase complexes makes it an ideal test case for prospective docking and FEP studies. Its multi-heterocyclic architecture challenges scoring functions, and successful prediction of its binding pose relative to crystallized analogs would validate computational workflows for triazolopyridazine-based inhibitor discovery pipelines.

Quote Request

Request a Quote for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.